molecular formula C7H11NO2 B3009210 3-(1H-pyrrol-1-yl)propane-1,2-diol CAS No. 96625-77-3

3-(1H-pyrrol-1-yl)propane-1,2-diol

Cat. No.: B3009210
CAS No.: 96625-77-3
M. Wt: 141.17
InChI Key: RXSXTPJJAPLCJG-UHFFFAOYSA-N
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Description

The Significance of Pyrrole (B145914) Heterocycles as Core Scaffolds in Advanced Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.com Its presence is widespread in many natural products with significant biological activity, including heme, chlorophyll, and various alkaloids. mdpi.comscitechnol.com In medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous commercially available drugs and compounds undergoing clinical investigation. mdpi.comnih.gov

The significance of pyrrole heterocycles stems from their versatile reactivity and ability to engage in various chemical transformations. mdpi.com They serve as valuable templates for creating diverse molecular libraries for drug discovery and materials science. bohrium.com Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The ability to functionalize the pyrrole ring at different positions allows for the fine-tuning of a molecule's electronic and steric properties, which is crucial for optimizing its biological activity and material characteristics. bohrium.com

The Role of Propane-1,2-diol Moiety in Modulating Molecular Architecture and Functionality

The propane-1,2-diol moiety, also known as propylene (B89431) glycol, is a simple diol that plays a crucial role in influencing the physical and chemical properties of a molecule. ebi.ac.ukquora.com As a hydrophilic group, it can enhance the water solubility of a compound, a critical factor in pharmaceutical and biological applications. The two hydroxyl groups can participate in hydrogen bonding, which can affect a molecule's conformation, crystal packing, and interactions with biological targets. nih.gov

Furthermore, the propane-1,2-diol unit introduces chirality into the molecule, with (R)- and (S)-enantiomers possible. nih.gov This stereochemistry can be critical for biological activity, as enzymes and receptors are often stereospecific. The diol functionality also provides reactive handles for further chemical modifications, such as esterification or etherification, allowing for the synthesis of more complex molecules and polymers. ijrpc.com In the context of 3-(1H-pyrrol-1-yl)propane-1,2-diol, this moiety imparts a degree of flexibility and polarity that complements the aromatic nature of the pyrrole ring.

Current Academic Research Trajectories and Potential of this compound

While specific research dedicated solely to this compound is not extensively documented in high-impact literature, its structural motifs suggest several potential avenues for investigation. The synthesis of pyrrole-containing diols is an area of interest, with methods being developed for their efficient production. google.comresearchgate.netresearchgate.net

The potential applications of this compound and similar structures are rooted in the established activities of pyrrole derivatives. Research into new pyrrole-based compounds continues to be a vibrant area, with a focus on developing novel therapeutic agents and functional materials. bohrium.comnih.gov The diol side chain could be exploited to create new polymers or to attach the molecule to surfaces or larger biomolecules. The combination of the pyrrole core and the diol functionality makes this compound a valuable building block for combinatorial chemistry and the development of new chemical entities with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrol-1-ylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSXTPJJAPLCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1h Pyrrol 1 Yl Propane 1,2 Diol and Structural Analogues

Established Synthetic Pathways for Pyrrole-Diols

The construction of pyrrole-diols can be achieved through several well-established synthetic strategies. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope.

Paal-Knorr Condensation Reactions for Pyrrole (B145914) Formation

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

This method has been successfully applied to the synthesis of N-substituted pyrroles by reacting a 1,4-diketone with a primary amine. rgmcet.edu.in For instance, the reaction of 2,5-hexanedione (B30556) with serinol (2-amino-1,3-propanediol) provides a direct route to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, a structural analogue of the target compound. acs.orgmdpi.com A key advantage of this method is its simplicity and efficiency, often resulting in good to excellent yields. polimi.itrgmcet.edu.in

ReactantsCatalyst/ConditionsProductYieldReference
1,4-Dicarbonyl Compound, Primary Amine/AmmoniaNeutral or weakly acidicPyrrole>60% rgmcet.edu.in
2,5-Hexanedione, SerinolNeat, 150°C2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediolHigh acs.orggoogle.com
1,4-Diketones, Amines/Diamines/TriamineSilica-supported sulfuric acid, room temperature, solvent or solvent-freeN-substituted pyrrolesHigh rgmcet.edu.in

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrrole-diols from simple starting materials in a single step. nih.govrsc.org A notable example is the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols. nih.govacs.org This method demonstrates high regioselectivity and a broad substrate scope, accommodating various ketones, including less reactive aryl and alkyl substrates, as well as different types of amines and diols. nih.govacs.org

The synthetic protocol is practical due to the use of a commercially available ruthenium catalyst and a catalytic amount of base. nih.govacs.org This approach is highly atom-efficient and tolerates a wide range of functional groups. nih.govacs.org Iron-catalyzed multicomponent reactions have also been developed, providing a more sustainable alternative to noble metal catalysts. rug.nl

Catalyst SystemReactantsProductKey FeaturesReference
Ruthenium catalyst, catalytic baseKetones, Amines, Vicinal diolsSubstituted pyrrolesHigh regioselectivity, broad substrate scope, high atom-efficiency nih.govacs.org
Iron catalystUnsaturated diols, Primary aminesN-substituted pyrrolesEarth-abundant metal catalyst, moderate to excellent yields rug.nl

One-Pot Synthesis Protocols for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. google.com For the synthesis of pyrrole-diols, one-pot procedures have been developed that combine multiple reaction steps without isolating intermediates. google.com

A solvent- and catalyst-free one-pot method for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol involves the direct reaction of serinol with 2,5-hexanedione. acs.orggoogle.com This environmentally friendly approach proceeds with high atom efficiency. acs.org Another efficient one-pot method involves the reaction of primary amines with acetylene (B1199291) dicarboxylates and propiolates in an aqueous medium, catalyzed by N-methylimidazole. nih.gov Furthermore, a two-step, one-pot process starting from 2,5-dimethylfuran (B142691) has been reported to produce various pyrrole compounds, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol, with high yields. mdpi.com

Starting MaterialsCatalyst/ConditionsProductYieldReference
Serinol, 2,5-HexanedioneNeat, 150°C2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol~85% atom efficiency acs.org
Primary amines, Acetylene dicarboxylates, PropiolatesN-methylimidazole, aqueous medium, room temperatureFunctionalized pyrroles70-87% nih.gov
2,5-Dimethylfuran, Primary amineTwo-step, one-pot2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol96% mdpi.com

Strategies for Constructing the Pyrrole Ring and Diol Linkage

The formation of the pyrrole ring and the attachment of the diol side chain can be approached in two primary ways: by starting with a pre-existing diol and building the pyrrole ring, or by forming the pyrrole ring through cyclization of a precursor that already contains the necessary atoms.

Derivatization from Readily Available Precursor Diols (e.g., Serinol Derivatives)

A straightforward strategy involves using a readily available amino diol, such as serinol (2-amino-1,3-propanediol), as a scaffold. google.comgoogle.com The pyrrole ring is then constructed by reacting the amine functionality of the serinol derivative with a suitable dicarbonyl compound. google.comgoogle.com

A particularly noteworthy method is the solvent- and catalyst-free synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol from serinol and 2,5-hexanedione. google.comacs.org This reaction can be performed under neat conditions, simply by heating the reactants together. google.comgoogle.com This approach is not only efficient but also environmentally benign due to the absence of solvents and catalysts. google.comgoogle.com The resulting serinol pyrrole derivatives are valuable intermediates for further chemical modifications and for the preparation of supramolecular structures. google.com

Precursor DiolReagentConditionsProductKey AdvantageReference
Serinol2,5-HexanedioneNeat, 100-200°C2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediolSolvent- and catalyst-free, minimal environmental impact google.comgoogle.com
Serinolβ-Dicarbonyl compoundsNeat, catalyst-freeN-serinopyrrole derivativesOperationally simple, good to excellent yield polimi.it

Intramolecular Cyclization Reactions for Pyrrole Ring Formation

Intramolecular cyclization offers an alternative and often highly efficient route to the pyrrole ring. organic-chemistry.orgnih.gov In this approach, a linear precursor containing both the amine and the latent dicarbonyl functionality is synthesized and then induced to cyclize.

One such method involves the intramolecular cyclization of 1-amino-3-alkyn-2-ols, which can be catalyzed by gold compounds to produce substituted pyrroles in excellent yields at room temperature. organic-chemistry.org Another strategy employs the base-mediated intramolecular cyclization of N-propargylamines. organic-chemistry.org While not directly demonstrated for 3-(1H-pyrrol-1-yl)propane-1,2-diol, these methods highlight the potential of intramolecular cyclization for constructing the pyrrole core in related systems. A patent describes a two-stage process where a tricyclic intermediate is formed from a serinol derivative and a diketone, which then undergoes ring-opening upon heating to form the desired pyrrole-diol. google.com

Precursor TypeCatalyst/ConditionsProduct TypeKey FeaturesReference
1-Amino-3-alkyn-2-ols(Ph3P)AuCl-AgNTf2 or (Ph3P)AuCl-AgOTfSubstituted pyrrolesExcellent yields, room temperature organic-chemistry.org
N-PropargylaminesBase-mediatedStructurally diversified pyrrolesHigh yield organic-chemistry.org
Tricyclic intermediate from serinol derivative and diketoneHeating (100-200°C)Pyrrole-diolTwo-stage process google.com

Advancements in Sustainable and Green Chemistry Synthetic Principles

Recent research has focused on developing more environmentally friendly methods for synthesizing N-substituted pyrroles, a core component of the target molecule. These advancements address key principles of green chemistry, including the use of alternative reaction media, energy-efficient synthesis techniques, and innovative catalytic systems. beilstein-journals.org

The use of water as a solvent in organic synthesis has gained significant attention due to its low cost and environmentally benign nature. beilstein-journals.org Several studies have demonstrated the successful synthesis of N-substituted pyrroles in aqueous media. For instance, the Clauson-Kaas reaction, a classic method for pyrrole synthesis, has been adapted to aqueous conditions using various catalysts. beilstein-journals.org One notable example involves the use of zirconium(IV) chloride octahydrate (ZrOCl₂·8H₂O) as a catalyst for the reaction between amines and 2,5-dimethoxytetrahydrofuran (B146720) in water, achieving yields of 70–98%. beilstein-journals.org Another approach utilizes iron(III) chloride (FeCl₃·7H₂O) as a catalyst in water, yielding N-substituted pyrroles in 74–98% yield. beilstein-journals.org The use of a magnetically recoverable catalyst, γ-Fe₂O₃@SiO₂-Sb-IL, has also been reported for the synthesis of N-substituted pyrroles in water, with yields ranging from 55–96%. beilstein-journals.org

Solvent-free, or neat, reaction conditions represent another significant advancement in green chemistry. These methods often lead to higher reaction rates due to increased reactant concentration. tandfonline.com The Paal-Knorr condensation of 2,5-hexanedione with primary amines has been successfully carried out under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate, resulting in excellent yields. tandfonline.comtandfonline.com Similarly, a method for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol from 2-amino-1,3-propandiol and 2,5-hexanedione has been developed that proceeds without any solvent or catalyst. polimi.itresearchgate.net This reaction demonstrates high atom economy and reaction mass efficiency. polimi.it Other solvent-free approaches include the use of sulfamic acid as a recyclable, heterogeneous catalyst for the synthesis of tetrasubstituted pyrroles and a catalyst-free condensation of amines, alkylpropiolates, and ninhydrin (B49086) at room temperature. ekb.egijcea.org

Table 1: Comparison of Solvent-Free and Aqueous Media in Pyrrole Synthesis

Catalyst Reaction Type Solvent Yield (%) Reference
ZrOCl₂·8H₂O Clauson-Kaas Water 70-98 beilstein-journals.org
FeCl₃·7H₂O Clauson-Kaas Water 74-98 beilstein-journals.org
γ-Fe₂O₃@SiO₂-Sb-IL Clauson-Kaas Water 55-96 beilstein-journals.org
Pr(OTf)₃ Paal-Knorr Solvent-Free Excellent tandfonline.comtandfonline.com
None Paal-Knorr Solvent-Free 96 polimi.itresearchgate.net
Sulfamic Acid Multi-component Solvent-Free Moderate-Excellent ekb.eg
None Multi-component Solvent-Free Acceptable ijcea.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. pensoft.netresearchgate.net This technique has been successfully applied to the synthesis of various pyrrole derivatives. pensoft.netresearchgate.net

The Clauson-Kaas synthesis of N-substituted pyrroles has been efficiently performed under microwave irradiation. For example, the reaction of various amines with 2,5-dimethoxytetrahydrofuran in the presence of a manganese-based catalyst, Mn(NO₃)₂·4H₂O, has been optimized under microwave heating. pensoft.net In another instance, the use of an acidic ionic liquid as a catalyst under microwave conditions provided higher yields and faster reaction times for the Clauson-Kaas reaction. pensoft.net A catalyst-free approach has also been developed where anilines or arylsulfonamides react with 2,5-dimethoxytetrahydrofuran in water under microwave irradiation to produce N-substituted pyrroles in high yields (81–99%). beilstein-journals.orgpensoft.net

Microwave-assisted synthesis has also been employed in solvent-free conditions. For example, the iodine-catalyzed reaction of amines with 2,5-dimethoxytetrahydrofuran under solventless microwave irradiation provides N-substituted pyrroles in excellent yields (75-98%) within a short time. nih.gov Furthermore, a heterogeneous catalyst, H₃PW₁₂O₄₀/SiO₂, has been used for the synthesis of N-substituted pyrroles under microwave-assisted solvent-free conditions, achieving yields of 90–96%. beilstein-journals.org

Table 2: Selected Microwave-Assisted Syntheses of Pyrrole Derivatives

Catalyst Reaction Type Conditions Yield (%) Reference
Mn(NO₃)₂·4H₂O Clauson-Kaas Microwave Good pensoft.net
Acidic Ionic Liquid Clauson-Kaas Microwave High pensoft.net
None Clauson-Kaas Water, Microwave 81-99 beilstein-journals.orgpensoft.net
Iodine Clauson-Kaas Solvent-Free, Microwave 75-98 nih.gov
H₃PW₁₂O₄₀/SiO₂ Clauson-Kaas Solvent-Free, Microwave 90-96 beilstein-journals.org

The development of catalyst-free synthetic methods and the use of heterogeneous catalysts are significant strides in green chemistry, simplifying product purification and enabling catalyst recycling. nih.govbenthamdirect.com

Several catalyst-free methods for pyrrole synthesis have been reported. A notable example is the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, which can be achieved by reacting 2-amino-1,3-propandiol with 2,5-hexanedione without any catalyst. polimi.it This reaction proceeds through a two-step process, with the initial formation of an intermediate followed by heating to yield the final product. researchgate.net Another catalyst-free approach involves the condensation of various amines with 2,5-dimethoxytetrahydrofuran in water under microwave irradiation. beilstein-journals.orgpensoft.net

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. nih.govbenthamdirect.com Zeolites, such as H-form zeolite Y, have been used as efficient solid acid catalysts for the direct condensation of anilines with bio-derived furans to produce N-substituted pyrroles. acs.org Another example is the use of silica-supported heteropoly acid (H₃PW₁₂O₄₀/SiO₂) as a reusable heterogeneous catalyst for the Clauson-Kaas reaction, which can be performed under both conventional heating in petroleum ether and solvent-free microwave irradiation. beilstein-journals.org Magnetic nanoparticles have also been employed as supports for catalysts, allowing for easy magnetic separation. For instance, a sulfonic acid-supported catalyst on maghemite-coated magnetic nanoparticles (Fe₃O₄@-γ-Fe₂O₃-SO₃H) has been used for the microwave-assisted, solvent-free synthesis of N-substituted pyrroles in high yields. beilstein-journals.org Similarly, a cobalt catalyst supported on nitrogen-doped graphene (Co/NGr-C@SiO₂) has been utilized for the solvent-free synthesis of N-aryl-substituted pyrroles. beilstein-journals.org

Transition metal catalysts have proven to be highly versatile and efficient in the synthesis of pyrrole derivatives. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Various metals, including copper (Cu), gold (Au), palladium (Pd), ruthenium (Ru), and silver (Ag), have been employed in different catalytic systems.

Copper catalysts are frequently used in pyrrole synthesis. For example, a copper(II)-catalyzed Clauson-Kaas reaction has been described, where copper chloride (CuCl₂) facilitates the conversion of amines and 2,5-dimethoxytetrahydrofuran into N-substituted pyrroles. beilstein-journals.org Another copper-catalyzed method involves the aerobic oxidative coupling of diols and primary amines at room temperature to provide N-substituted pyrroles. organic-chemistry.org

Gold and silver catalysts have been utilized in the intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols to produce substituted furans and pyrroles. organic-chemistry.org These reactions can proceed at room temperature with very low catalyst loadings. organic-chemistry.org

Palladium catalysts are employed in various C-C coupling reactions that lead to pyrrole formation. One such method involves the Pd(II)-catalyzed reaction between substituted aliphatic nitriles and arylboronic acids, followed by in situ cyclodehydration to yield 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org

Ruthenium-based catalysts have been used in dehydrogenative coupling reactions. For instance, ruthenium pincer-type catalysts enable the synthesis of substituted pyrroles from secondary alcohols and amino alcohols. organic-chemistry.org Additionally, the Grubbs catalyst, a ruthenium complex, has been used in combination with a copper catalyst for the synthesis of N-sulfonyl- and N-acylpyrroles via olefin ring-closing metathesis followed by in situ oxidative aromatization. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

Metal Catalyst System Reaction Type Reference
Cu CuCl₂ Clauson-Kaas beilstein-journals.org
Cu Cu/ABNO Aerobic oxidative coupling organic-chemistry.org
Au/Ag (Ph₃P)AuCl-AgNTf₂ or (Ph₃P)AuCl-AgOTf Intramolecular cyclization organic-chemistry.org
Pd Pd(II) C-C coupling/cyclodehydration organic-chemistry.org
Ru Pincer-type complex Dehydrogenative coupling organic-chemistry.org
Ru/Cu Grubbs catalyst/Copper catalyst Ring-closing metathesis/aromatization organic-chemistry.org

Enantioselective Synthesis and Chiral Resolution of Pyrrole-Diols

The synthesis of enantiomerically pure pyrrole-diols is of significant interest due to the potential for stereospecific interactions in biological systems. This can be achieved through either enantioselective synthesis, where a specific enantiomer is formed preferentially, or through the resolution of a racemic mixture.

Recent advancements in organocatalysis have provided powerful tools for the enantioselective synthesis of complex heterocyclic structures. One notable example is the catalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. acs.orgnih.gov This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters, achieving good yields and high enantio- and diastereoselectivity. acs.orgnih.gov While not directly producing this compound, this methodology demonstrates the potential of asymmetric catalysis to construct chiral pyrrole-containing scaffolds. Another approach involves the formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates, catalyzed by a (R)-BINOL•SnCl₄ complex, to produce pyrroloindolines with high enantioselectivity. caltech.edu

Chiral resolution, the separation of enantiomers from a racemic mixture, is another important strategy. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent. researchgate.net For instance, racemic diols have been resolved using preferential crystallization. researchgate.net The resolution of racemic compounds can also be achieved via diastereomeric complex formation with chiral acids, such as derivatives of tartaric acid. researchgate.net Lipase-catalyzed kinetic resolution is another powerful method for obtaining enantiomerically enriched diols. acs.org While specific methods for the chiral resolution of this compound are not extensively detailed in the provided search results, the general principles of resolving racemic diols and other chiral compounds are well-established and could be applied to this target molecule. researchgate.netacs.orgtcichemicals.com

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrrol 1 Yl Propane 1,2 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule, providing deep insights into its connectivity and stereochemistry. For derivatives of 3-(1H-pyrrol-1-yl)propane-1,2-diol, NMR analysis allows for the precise mapping of the chemical environment of each nucleus.

In the ¹H NMR spectrum of N-substituted pyrrole (B145914) derivatives, the protons on the pyrrole ring typically appear as distinct signals. For instance, in 2,5-dimethyl-1-phenyl-1H-pyrrole, the two equivalent protons on the pyrrole ring (at C3 and C4) appear as a singlet at δ 5.93 ppm, while the six protons of the two methyl groups also produce a singlet at δ 2.06 ppm. mdpi.comresearchgate.net The protons of the phenyl group exhibit multiplets in the aromatic region (δ 7.24–7.48 ppm). mdpi.comresearchgate.net For a compound like this compound, one would expect to see characteristic signals for the pyrrole protons, as well as distinct signals for the methine and methylene (B1212753) protons of the propane-1,2-diol chain.

The ¹³C NMR spectrum provides complementary information. In 2,5-dimethyl-1-phenyl-1H-pyrrole, the carbon atoms of the pyrrole ring are observed at δ 105.7 ppm (C3/C4) and δ 128.8 ppm (C2/C5). mdpi.comresearchgate.net The methyl carbons give a signal at δ 13.0 ppm. mdpi.comresearchgate.net For the target molecule and its derivatives, the signals for the carbons in the diol side chain would be expected in the range of approximately 60-80 ppm.

Detailed NMR data for representative N-substituted pyrrole derivatives are presented below:

Table 1: ¹H and ¹³C NMR Data for Selected N-Substituted Pyrrole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
2,5-Dimethyl-1-phenyl-1H-pyrrole 2.06 (s, 6H, 2xCH₃), 5.93 (s, 2H, pyrrole-H), 7.24 (d, 2H, Ar-H), 7.42 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H) 13.0 (CH₃), 105.7 (pyrrole C3/C4), 127.6, 128.3, 128.8, 129.0, 139.1 (Ar-C) mdpi.comresearchgate.net
1-(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)ethanone 1.94 (s, 3H), 2.47 (s, 3H), 3.56 (s, 3H), 6.39 (s, 1H), 7.21-7.40 (m, 5H) Not fully reported scirp.org

| 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | 2.07 (s, 6H), 3.88 (s, 3H), 5.93 (s, 2H), 6.95 (dd, 1H), 7.10 (s, 1H), 7.19 (s, 1H) | Not fully reported | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural motifs. The O-H stretching vibration of the diol group is expected to produce a broad absorption band in the region of 3200–3600 cm⁻¹. The N-H stretching of the pyrrole ring, if unsubstituted at the nitrogen, would appear around 3300-3500 cm⁻¹. For N-substituted pyrroles, this band is absent. C-H stretching vibrations of the pyrrole ring and the alkyl chain are typically observed between 2850 and 3100 cm⁻¹. The C=C stretching of the pyrrole ring usually gives rise to absorptions in the 1500–1600 cm⁻¹ region. For derivatives containing a carbonyl group, a strong absorption band would be present around 1650-1750 cm⁻¹. scirp.orgjmcs.org.mxmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. Pyrrole itself exhibits absorption maxima around 210 nm. N-substitution and the presence of other chromophoric groups can shift the absorption to longer wavelengths (a bathochromic shift). For example, some blue pyrrole derivatives designed for color filter applications show maximum absorption wavelengths (λmax) in the visible region, around 615-616 nm. mdpi.com

Table 2: Key IR Absorption Bands for Pyrrole Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Example Compound and Observed Frequency (cm⁻¹) Source
O-H Stretch (alcohol) 3200–3600 (broad) 1-(5-(4-bromophenyl)-1-(2-hydroxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone: 3411 scirp.org
N-H Stretch (pyrrole) 3300–3500 3,5-Dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide: 3350.2 jmcs.org.mx
C=O Stretch (ketone/amide) 1650–1750 1-(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)ethanone: 1654 scirp.org

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is crucial for determining the precise molecular weight of a compound and, by extension, its elemental composition. This technique is highly sensitive and provides unequivocal confirmation of the molecular formula.

The fragmentation patterns observed in the mass spectrum (MS/MS) offer valuable structural information. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain. nih.gov For derivatives with aromatic groups, common fragmentation pathways include the loss of water (H₂O), aldehydes, and even the pyrrole moiety itself from the protonated molecular ion [M+H]⁺. nih.gov For compounds with non-aromatic side chains, such as the diol in this compound, the loss of water and other small molecules from the side chain would be expected.

For example, the mass spectrum of 1-(1-(2-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone shows a molecular ion peak [M+1]⁺ at m/z = 354, confirming its molecular weight. scirp.org Similarly, HRMS analysis of a 3-cyanopyrrole derivative provided a measured m/z of 371.1972 for the [M+H]⁺ ion, which was in excellent agreement with the calculated value of 371.1971 for the formula C₂₁H₂₇N₂O₄⁺. nih.gov

Table 3: Mass Spectrometry Data for Selected Pyrrole Derivatives

Compound Ionization Mode Observed m/z ([M+H]⁺ or [M]⁺) Fragmentation Notes Source
1-(1-butyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone ESI 256 [M+1]⁺ Not detailed scirp.org
3,5-Dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide EI 499.82 (M⁺, 83%) Fragments at 375.46, 347.41, 181.19 (100%) jmcs.org.mx

| Dimethylpyrrole | EI | 95 (M⁺), 94 (M-1), 80 (M-CH₃) | Loss of a methyl group is a key fragmentation. | mdpi.com |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While a crystal structure for this compound itself is not publicly available, studies on related derivatives highlight the power of this method. For instance, the crystal structure of a 3-cyanopyrrole derivative was unambiguously confirmed by SCXRD, revealing the substitution pattern on the pyrrole ring. nih.gov In another study, the crystal structure of a new pyrrole derivative, ethyl-5,8-dimethyl-6-phenyl-(1H-pyrrol-1-yl)-6,7-dihydrothieno[2,3-c]isoquinoline-2-carboxylate, was determined, showing two independent molecules in the asymmetric unit that differ in the orientation of the pyrrolyl substituent. researchgate.net These studies often reveal intricate networks of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. iucr.orguni-regensburg.de

Advanced Chromatographic Techniques (e.g., GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds. In the context of pyrrole derivatives, GC-MS can be used to separate a target compound from starting materials, by-products, and solvents, with the mass spectrometer providing identification of the separated components.

For instance, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has been employed to study the thermal decomposition of polyol pyrrole esters. nih.gov This technique identifies the pyrolysis products, which can include various pyrroles and other fragrance ingredients, providing insight into the thermal behavior and potential applications of these compounds. nih.gov In synthetic procedures, GC-MS is also used to monitor reaction progress and to identify products in multicomponent reactions leading to N-substituted pyrroles. mdpi.comnih.gov

Thermal Analysis (e.g., TG/DTA) for Characterization of Thermochemical Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DTA/DSC measures the difference in temperature between a sample and a reference, revealing thermal events like melting, crystallization, and decomposition.

Studies on pyrrole derivatives have utilized these techniques to assess their suitability for various applications. For example, TGA of newly synthesized pyrrole derivatives for color filters showed their thermal decomposition temperatures, which is a critical parameter for their application in image sensors. mdpi.com In another study, the thermal behavior of two novel polyol pyrrole esters was investigated using TG and DSC, which showed endothermic peaks at 377.9 °C and 369.0 °C, indicating their thermal stability. nih.gov The fluorescence of an aryl-substituted pyrrole derivative was found to be temperature-dependent, a property that was investigated using thermal analysis and microscopy. rsc.org

Table 4: Thermal Properties of Selected Pyrrole Derivatives

Compound/Material Technique Key Findings Source
Blue Pyrrole Derivatives (BAPCP, HAPCP) TGA High thermal decomposition temperatures, suitable for color filter applications. mdpi.com
Polyol Pyrrole Esters (Gpe, Ppe) DSC Endothermic peak temperatures of 377.9 °C and 369.0 °C. nih.gov

| 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA) | Thermal Analysis | Fluorescence is quenched above 85 °C due to solvent loss from the crystal lattice. | rsc.org |

Computational and Theoretical Investigations of 3 1h Pyrrol 1 Yl Propane 1,2 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine the ground-state properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 3-(1H-pyrrol-1-yl)propane-1,2-diol, DFT calculations are instrumental in understanding the interplay between the aromatic pyrrole (B145914) ring and the flexible propanediol (B1597323) side chain.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.neteurjchem.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from DFT Calculations

ParameterValue (Illustrative)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3 eVEnergy difference, indicating kinetic stability
Ionization Potential (I)6.5 eVApproximate energy required to remove an electron (I ≈ -EHOMO)
Electron Affinity (A)1.2 eVApproximate energy released when an electron is added (A ≈ -ELUMO)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in environments like solutions or biological systems.

For a flexible molecule like this compound, rotations around the single bonds connecting the pyrrole ring and the diol moiety allow it to adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most stable, low-energy structures. These simulations track the trajectory of each atom based on a force field, which describes the potential energy of the system.

Molecular Docking Studies for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. acs.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. rsc.org

The process involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity. The results predict the preferred binding pose and the key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, serine, or threonine in a protein's active site. rsc.orgresearchgate.net The pyrrole ring can form hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. rsc.org

By docking the compound against various known biological targets, researchers can hypothesize its potential biological activity. For example, studies on similar heterocyclic molecules have used docking to predict inhibitory activity against targets like kinases or other enzymes. rsc.org The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of binding strength, with more negative values indicating a more favorable interaction.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondASP 145 (Oxygen)2.1
Hydrogen BondLEU 83 (Oxygen)2.9
Hydrophobic InteractionVAL 183.8
Hydrophobic InteractionILE 104.2
Predicted Binding Energy -7.5 kcal/mol

Quantum Chemical Parameter Calculations and Reactivity Descriptors

Building upon DFT calculations, a suite of quantum chemical parameters and reactivity descriptors can be derived to provide a more quantitative understanding of a molecule's chemical behavior. These descriptors translate the complex electronic structure data into chemically intuitive concepts. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), which measures the power of an atom or group to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. researchgate.net Softness (S), the reciprocal of hardness, describes the capacity of a molecule to receive electrons. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it becomes saturated with electrons from its surroundings.

These parameters are invaluable for comparing the reactivity of different molecules or different sites within the same molecule. For this compound, these descriptors would help in predicting its behavior in various chemical reactions and its potential for interaction with biological nucleophiles and electrophiles.

Table 3: Illustrative Global Reactivity Descriptors

DescriptorFormulaValue (Illustrative)Chemical Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eVPower to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.65 eVResistance to charge transfer
Chemical Softness (S)1 / (2η)0.189 eV-1Propensity to accept electrons
Electrophilicity Index (ω)χ2 / (2η)2.79 eVCapacity to act as an electrophile

Energy Framework Analysis for Intermolecular Interaction Energy Landscapes

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This approach, derived from DFT calculations on molecular pairs, provides a detailed picture of the energetic landscape of a crystal, highlighting the strength and nature of the forces holding the molecules together. researchgate.net

Chemical Derivatization and Functionalization Strategies of 3 1h Pyrrol 1 Yl Propane 1,2 Diol

Modification at the Pyrrole (B145914) Nitrogen Atom

While the nitrogen atom of the pyrrole ring in 3-(1H-pyrrol-1-yl)propane-1,2-diol is already substituted with the propane-1,2-diol moiety, further modifications at other positions of the pyrrole ring can be achieved. The reactivity of the pyrrole ring allows for electrophilic substitution reactions, such as formylation, acylation, and halogenation, primarily at the C2 and C5 positions, and to a lesser extent at the C3 and C4 positions. The electron-donating character of the nitrogen atom activates the pyrrole ring towards these substitutions.

For instance, Vilsmeier-Haack formylation can introduce a formyl group at the 2- or 5-position of the pyrrole ring. This formyl group can then serve as a handle for further transformations, such as conversion to other functional groups or for the construction of larger molecular architectures. Similarly, Friedel-Crafts acylation can be employed to introduce various acyl groups onto the pyrrole ring, providing another avenue for diversification.

Functionalization of the Propane-1,2-diol Moiety (e.g., Esterification, Etherification, Acetal (B89532)/Ketal Formation)

The propane-1,2-diol moiety offers two hydroxyl groups for a variety of functionalization reactions, including esterification, etherification, and the formation of acetals or ketals. These reactions can be performed selectively, taking advantage of the different reactivity of the primary and secondary hydroxyl groups.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This allows for the introduction of a wide range of ester functionalities, which can modulate the lipophilicity and other physicochemical properties of the parent molecule. The reaction conditions can often be tuned to favor mono-esterification, typically at the more reactive primary hydroxyl group, or di-esterification. The use of heteropoly acids as catalysts has been explored for esterification reactions of similar diols. researchgate.net

Etherification: Ether derivatives can be prepared by reacting the diol with alkyl halides or other electrophilic species under basic conditions (Williamson ether synthesis). This modification can introduce various alkyl or aryl ether groups, further expanding the chemical space accessible from this scaffold.

Acetal/Ketal Formation: The 1,2-diol unit is particularly well-suited for the formation of cyclic acetals and ketals upon reaction with aldehydes or ketones in the presence of an acid catalyst. acs.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction is often used as a protecting group strategy for the diol functionality, allowing for selective reactions at other parts of the molecule. libretexts.org The formation of five-membered dioxolane rings is a common outcome. The stability of the resulting acetal or ketal can be tuned by the choice of the carbonyl compound. acs.orgyoutube.com

Interactive Table: Functionalization of the Propane-1,2-diol Moiety

Reaction TypeReagentsProduct TypeKey Features
EsterificationCarboxylic acids, acid chlorides, anhydridesEstersModulates lipophilicity, can be selective for primary OH.
EtherificationAlkyl halides, tosylatesEthersIntroduces diverse alkyl/aryl groups.
Acetal/Ketal FormationAldehydes, ketonesCyclic acetals/ketals (Dioxolanes)Protects the diol, allows for selective chemistry elsewhere.

Synthesis of Pyrrole-Fused Heterocyclic Systems and Analogs

The pyrrole ring of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These strategies often involve reactions that utilize the reactivity of the pyrrole ring carbons and the nitrogen atom.

One common approach is the annulation of another ring onto the pyrrole core. For example, reactions that form a new ring fused to the 2,3- or 3,4-positions of the pyrrole can lead to the formation of indolizine-type or other bicyclic nitrogen-containing heterocycles. The substituents on the propane-1,2-diol moiety can be designed to participate in these cyclization reactions, leading to intricate polycyclic structures. Research has shown the synthesis of fused heteroacenes bearing a pyrrolo[3,2-b]pyrrole (B15495793) core through reductive ring closure methodologies. rsc.org

Furthermore, the pyrrole ring itself can be synthesized with the diol side chain already in place, for instance, through the Paal-Knorr synthesis by reacting a 1,4-dicarbonyl compound with an amino-diol. This approach allows for the introduction of various substituents on the pyrrole ring from the outset.

Stereoselective Derivatization to Access Chiral Analogs

The presence of a stereocenter at the C2 position of the propane-1,2-diol moiety makes this compound a chiral molecule. This intrinsic chirality can be exploited in stereoselective derivatization strategies to access enantiomerically pure or enriched chiral analogs.

Resolution of Racemates: If the starting material is a racemic mixture, classical resolution techniques can be employed. This involves the formation of diastereomeric derivatives by reacting the diol with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by physical methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to afford the individual enantiomers of the derivatized compound.

Asymmetric Synthesis: Alternatively, asymmetric synthetic routes can be developed to directly produce enantiomerically pure analogs. This could involve the use of chiral catalysts or chiral starting materials in the synthesis of the pyrrole ring or in the functionalization of the diol moiety. For example, Sharpless asymmetric dihydroxylation of an appropriate allylic precursor could be a viable route to enantiomerically enriched this compound.

Diastereoselective Reactions: The existing stereocenter can also influence the stereochemical outcome of subsequent reactions on the molecule, a phenomenon known as substrate-controlled diastereoselection. For example, the functionalization of the diol can proceed with a certain degree of diastereoselectivity, favoring the formation of one diastereomer over the other. This can be a powerful tool for the synthesis of complex molecules with multiple stereocenters. The development of three-component approaches for the synthesis of α-hydroxy-β-amino esters has been shown to be highly diastereoselective. diva-portal.org

Interactive Table: Stereoselective Derivatization Strategies

StrategyDescriptionOutcome
Resolution of RacematesFormation and separation of diastereomeric derivatives.Enantiomerically pure or enriched analogs.
Asymmetric SynthesisUse of chiral catalysts or starting materials.Direct synthesis of enantiomerically pure products.
Diastereoselective ReactionsSubstrate-controlled stereochemical outcome of reactions.Formation of specific diastereomers.

Mechanistic Studies of Chemical Reactions Involving 3 1h Pyrrol 1 Yl Propane 1,2 Diol and Its Derivatives

Reaction Kinetics and Rate Law Determination

The determination of reaction kinetics and the corresponding rate law is essential for understanding the sequence of events and identifying the rate-limiting step in a chemical reaction. For the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, kinetic studies help to elucidate the roles of reactants and catalysts.

The reaction is typically conducted under neutral or mildly acidic conditions. organic-chemistry.org The rate of reaction is influenced by the concentrations of the 1,4-dicarbonyl compound and the primary amine, as well as temperature and the presence of a catalyst. While specific kinetic data for 3-(1H-pyrrol-1-yl)propane-1,2-diol is not extensively documented, studies on analogous Paal-Knorr reactions provide valuable insights. For instance, the reaction between 2,5-hexanedione (B30556) and a primary amine like ethanolamine (B43304) or butan-1-amine is often used as a model system.

In-situ monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy, have been employed to follow the concentration of reactants, intermediates, and products over time, allowing for the determination of kinetic parameters. nih.govresearchgate.net Studies using microreactors have also been effective in rapidly collecting kinetic data by varying temperature and residence time. rsc.org One such study on the reaction of ethanolamine and 2,5-hexanedione found that the consumption of the diketone could be well-described by a first-order model under the tested conditions, achieving a high coefficient of determination (R² = 0.99). rsc.org Another investigation calculated a rate constant for the reaction between hexane-2,5-dione and butan-1-amine. researchgate.net

Table 1: Representative Kinetic Data for Paal-Knorr Type Reactions

ReactantsConditionsRate-Determining StepObserved Rate Constant (k)Reaction OrderSource
2,5-Hexanedione + Butan-1-amineNot specifiedCyclization of hemiaminal0.0005 M⁻¹s⁻¹Not specified researchgate.net
2,5-Hexanedione + EthanolamineDMSO, MicroreactorAssumed single step for modelNot specifiedPseudo-first order (R²=0.99) rsc.org
General 1,4-Diketone + Primary AmineAcid-catalyzedRing formationNot specifiedNot specified alfa-chemistry.com

Exploration of Transition State Structures and Reaction Pathways

Understanding the transition states and reaction pathways is at the heart of mechanistic chemistry. For the synthesis of pyrrole (B145914) derivatives, computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of the reaction. researchgate.net These studies have been crucial in resolving long-standing debates about the precise mechanism of the Paal-Knorr synthesis.

Two primary mechanistic pathways have been proposed: one proceeding through an enamine intermediate and the other through a hemiaminal intermediate. researchgate.netresearchgate.net

Enamine Pathway: The amine first condenses with one carbonyl group to form an enamine, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

Hemiaminal Pathway: The amine attacks a carbonyl group to form a hemiaminal. This is followed by a second nucleophilic attack by the nitrogen on the other carbonyl, forming a cyclic dihydroxy-pyrrolidine intermediate, which then dehydrates to the pyrrole. wikipedia.org

Computational studies have consistently shown that the hemiaminal cyclization pathway is energetically more favorable than the enamine pathway. researchgate.net The rate-determining step is predicted to be the cyclization of the hemiaminal intermediate. researchgate.net Water and hydrogen-bonding interactions play a critical role in these pathways, often acting as catalysts for the necessary proton transfer steps and significantly lowering the activation barriers. researchgate.netresearchgate.net For instance, DFT studies on the related Paal-Knorr furan (B31954) synthesis calculated that water-mediated pathways significantly reduce the high energy barrier associated with the cyclization step. researchgate.net

Table 2: Calculated Activation Energies for Key Mechanistic Steps in Pyrrole Synthesis and Related Reactions

Reaction/StepMethodCalculated Activation Energy (kcal/mol)Key FindingSource
Paal-Knorr Furan Synthesis (Hemiketal Cyclization)G2MP227.1Water participation significantly reduces the activation barrier. researchgate.net
Clauson-Kaas Reaction (Proposed Direct SN2)DFT~48.9This high barrier suggests an alternative, lower-energy pathway is operative. rsc.org
Pyrrolo[1,2-a]pyrimidine formation (1,4-addition)DFT23.0Indicates competition between different addition pathways at high temperatures. rsc.org

Elucidation of Catalyst Roles and Mechanisms in Synthetic Transformations

Catalysts are frequently employed to enhance the rate and efficiency of pyrrole synthesis. The mechanism by which these catalysts operate is a key area of study.

Brønsted and Lewis Acid Catalysis: In the classic Paal-Knorr synthesis, weak acids like acetic acid are often used as catalysts. organic-chemistry.org The mechanism involves the protonation of a carbonyl oxygen by a Brønsted acid , which increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine. wikipedia.orgmdpi.com Similarly, Lewis acids such as ZrOCl₂·8H₂O, FeCl₃, and MgI₂ etherate function by coordinating to the carbonyl oxygen, thereby activating it towards nucleophilic attack. mdpi.combeilstein-journals.org The use of alumina (B75360) (containing both Brønsted and Lewis acid sites) has also been shown to efficiently catalyze the condensation and subsequent dehydration steps. mdpi.com The water generated during the reaction can convert Lewis acid sites on the alumina surface into Brønsted acid sites, highlighting a dynamic role for the reaction medium. mdpi.com

Transition Metal Catalysis: More advanced methods for synthesizing pyrroles from diols utilize transition metal catalysts, such as those based on ruthenium and iron. organic-chemistry.orgnih.gov These reactions often proceed via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism. nih.govresearchgate.net The general catalytic cycle involves:

Dehydrogenation: The transition metal catalyst first dehydrogenates the diol to form the corresponding 1,4-dicarbonyl compound in situ. For example, a ruthenium(II) catalyst is oxidized to a ruthenium(II)-hydride species.

Condensation: The generated dicarbonyl compound then undergoes a standard Paal-Knorr condensation with a primary amine.

Hydrogenation/Reductive Elimination: The catalyst, in its hydride form, can then participate in subsequent reductive steps or be regenerated, often with the release of hydrogen gas (H₂) and water as the only byproducts.

Ruthenium pincer complexes have been shown to be particularly effective for the N-heterocyclization of diols and amines, providing an atom-economical route to pyrroles and other N-heterocycles. organic-chemistry.orgnih.govresearchgate.net

Isotopic Labeling Studies to Probe Reaction Intermediates and Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction, providing definitive evidence for proposed mechanisms and intermediates. wikipedia.org In the study of reactions involving pyrrole derivatives, deuterium (B1214612) (²H or D) labeling has been particularly insightful.

One of the key mechanistic questions in the Paal-Knorr synthesis is whether the reaction proceeds via an enamine or a hemiaminal intermediate. Early work by Amarnath demonstrated that the cyclization rates of meso- and dl-3,4-diethyl-2,5-hexanediones were different, and that the stereochemical integrity of the unreacted dione (B5365651) was maintained throughout the reaction. organic-chemistry.org This finding effectively ruled out any mechanism involving a common, rapidly formed enol or enamine intermediate prior to the rate-determining step, lending strong support to the pathway involving the cyclization of a hemiaminal intermediate. organic-chemistry.orgwikipedia.org

Deuterium labeling has also been used to probe the regioselectivity of reactions. In the reaction of the pyrrole Grignard reagent with an acylating agent, deuterium labeling showed that acylation occurs directly at the C-2 position of the pyrrole ring, rather than at the nitrogen atom followed by rearrangement. cdnsciencepub.comcdnsciencepub.com

Furthermore, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution (e.g., kH/kD), can determine whether a specific C-H bond is broken in the rate-determining step. wikipedia.org A significant primary KIE (typically > 2) indicates C-H bond cleavage is part of the rate-limiting step. In a study of a ruthenium-catalyzed coupling reaction of N-phenylpyrrole with an alkyne, the deuterium isotope effect was found to be negligible, indicating that the activation of the pyrrole C-H bond was not the rate-limiting step of the catalytic cycle. nih.gov

Table 3: Isotopic Labeling Studies in Pyrrole Chemistry

Reaction StudiedIsotopic LabelKey Finding/DataMechanistic ImplicationSource
Paal-Knorr SynthesisDeuterated 3,4-disubstituted-2,5-hexanedionesUnaltered stereochemistry of unreacted dione.Rules out a mechanism involving a common enol/enamine intermediate before the rate-determining step. organic-chemistry.org
Acylation of Pyrrole Grignard ReagentDeuterated pyrroleDirect acylation at C-2 observed.Rules out N-acylation followed by rearrangement. cdnsciencepub.comcdnsciencepub.com
Ru-catalyzed coupling of N-phenylpyrrole and 4-ethynylanisole2,5-d₂-N-phenylpyrrolekCH/kCD = 1.1 ± 0.2C-H bond activation is not the rate-limiting step. nih.gov
Synthesis of 2,3-Disubstituted PyrrolesD₂O quench100% D-incorporation at C-2, 62% at C-3.Provides strong evidence for the formation of a specific dideuterated carbene complex intermediate. acs.org

In Vitro Biological Activity and Mechanistic Elucidation of 3 1h Pyrrol 1 Yl Propane 1,2 Diol and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms

The unique structural features of 3-(1H-pyrrol-1-yl)propane-1,2-diol, characterized by a pyrrole (B145914) ring linked to a propane-1,2-diol moiety, make it and its analogues promising candidates for enzyme inhibition. The pyrrolidine (B122466) ring can engage in hydrophobic interactions, while the hydroxyl groups of the diol chain are capable of forming hydrogen bonds with the active sites of various enzymes.

Glycosidase Inhibition Analogues and Transition State Mimicry

Derivatives of this compound have shown notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. Delaying glucose absorption through the inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. researchgate.net

In one study, a series of 1,5-diphenyl pyrrole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activities. The synthesized compounds exhibited significant inhibitory potential, with IC50 values ranging from 117.5 ± 3.8 to 426.0 ± 10.2 μM, compared to the standard drug acarbose (B1664774) (750 ± 8.7 μM). nih.gov Kinetic and molecular docking studies revealed that the most potent compounds act as competitive inhibitors, binding to the enzyme's active site. nih.govresearchgate.net Specifically, compound 5g was identified as the most potent inhibitor with an IC50 value of 117.5 ± 3.8 μM and a competitive mode of action. nih.gov Another study on chloro-substituted pyrrole derivatives also demonstrated excellent in vitro α-glucosidase inhibitory activity, with the most potent compound exhibiting an IC50 value of 111 ± 12 µM. researchgate.net

The mechanism of inhibition is believed to involve the mimicry of the transition state of the glycosidic bond cleavage. The structural similarity of the pyrrole-based inhibitors to the natural substrate allows them to bind to the active site of α-glucosidase, thereby preventing the breakdown of complex carbohydrates into glucose.

A separate investigation into novel enamine and pyrrole derivatives also identified a compound with a strong inhibition profile against α-glucosidase, reporting a Ki of 63.76±7.12 µM. acgpubs.org

Table 1: α-Glucosidase Inhibition by Pyrrole Derivatives

Compound/DerivativeIC50 Value (µM)Inhibition ModeReference
1,5-diphenyl pyrrole derivative (5g)117.5 ± 3.8Competitive nih.gov
Chloro-substituted pyrrole derivative (5e)111 ± 12Competitive researchgate.net
Acarbose (Standard)750 ± 8.7- nih.gov
Enamine/Pyrrole Derivative (Compound 2)Ki = 63.76±7.12- acgpubs.org

Kinase Inhibition Profiles

Pyrrole-based compounds, including analogues of this compound, have emerged as a significant class of kinase inhibitors. Kinases are pivotal in cellular signal transduction, and their dysregulation is often implicated in diseases like cancer.

Derivatives of pyrrole indolin-2-one have demonstrated potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis. cancertreatmentjournal.com Structural modifications to the pyrrole moiety can significantly influence kinase selectivity and inhibitory activity. cancertreatmentjournal.com

Specifically, pyrrole-indolin-2-one derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. nih.govacs.org One study synthesized a series of these compounds and found that a derivative with a phenylsulfonamido at the C-5 position and a carboxyethyl group at the C-3' position selectively inhibited Aurora A over Aurora B with IC50 values of 12 and 156 nM, respectively. nih.govacs.org

Furthermore, fused pyrrole derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK2. nih.gov A study on new fused 1H-pyrroles and related structures identified a compound (8b) with notable inhibitory activity against CDK2/Cyclin A1. nih.gov

The development of pyrrole derivatives as Cdc7 kinase inhibitors has also been explored, leading to the identification of potent compounds with good cellular efficacy. acs.org

Inhibition of DNA Gyrase and Related Enzymes

DNA gyrase, an essential bacterial enzyme involved in DNA replication, is a validated target for antibacterial agents. nih.gov Pyrrolamides, a class of compounds derived from a pyrrole hit, have been identified as novel inhibitors of DNA gyrase. nih.gov

A fragment-based lead generation approach using NMR screening identified a pyrrole compound with a binding constant of 1 mM to the ATP pocket of DNA gyrase. nih.gov Optimization of this initial hit led to the development of pyrrolamides with significantly improved potency, inhibiting DNA gyrase with an IC50 of 3 μM. nih.gov These compounds demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanism of action was confirmed to be the inhibition of DNA gyrase through the isolation of resistant bacterial mutants with point mutations in the gyrB gene, which codes for the B subunit of DNA gyrase. nih.gov

Cellular Pathway Modulation Studies in In Vitro Systems

Beyond direct enzyme inhibition, this compound and its derivatives have been shown to modulate critical cellular pathways, leading to outcomes such as apoptosis and cell cycle arrest in cancer cells.

Mechanisms of Apoptosis Induction and Programmed Cell Death

Several studies have highlighted the potential of pyrrole derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents.

A series of novel pyrrole-tethered bisbenzoxazole derivatives were designed as apoptosis-inducing agents targeting human breast cancer cells (MCF-7). nih.gov Three of these compounds demonstrated remarkable cytotoxicity against MCF-7 cells, with IC50 values approximately 8-fold lower than the reference drug tamoxifen, while showing minimal effects on healthy cells. nih.gov Further investigation revealed that these compounds effectively induced early-stage apoptosis and activated the caspase-9-mediated apoptotic pathway. nih.gov

Similarly, novel pyrrolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and apoptotic activity against various cancer cell lines, including A549 (lung cancer), PC3 (prostate cancer), and MCF-7. nih.gov The most potent compounds induced apoptosis in A549 cells through the intrinsic apoptotic pathway. This was evidenced by the activation of pro-apoptotic proteins like Bim, Bax, and Bak, and the deactivation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL, ultimately leading to the activation of caspase-3 and caspase-9. nih.gov

Another study on 1,5-diaryl pyrrole derivatives demonstrated their ability to inhibit apoptosis induction in a cellular model of Parkinson's disease by controlling lipid peroxidation. brieflands.com

Cell Cycle Regulation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Disrupting the cell cycle in cancer cells is a key strategy in cancer therapy.

The aforementioned pyrrole-tethered bisbenzoxazole derivatives were found to selectively arrest the cell cycle at the G1 phase in cancer cells. nih.gov The G1 phase is the initial growth phase of the cell cycle, and arresting cells in this phase prevents them from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov

Furthermore, the study on pyrrolopyrimidine derivatives showed that their cytotoxic effects are linked to their ability to modulate the cell cycle. nih.gov While the specific phase of cell cycle arrest was noted in the bisbenzoxazole study, the principle of disrupting the normal progression of the cell cycle is a common mechanism for the anticancer effects of these pyrrole-based compounds.

Modulation of Specific Cellular Signaling Pathways (e.g., Hedgehog Signaling)

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various cancers. nih.govnih.govresearchgate.net Certain derivatives of this compound have been investigated for their potential to modulate this pathway.

Specifically, 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated the ability to inhibit the Hedgehog signaling pathway. nih.gov Compounds 22 and 27 (refer to the compound table below) suppressed luciferase activity in SAG-treated NIH3T3 Shh-Light II cells, indicating an inhibitory effect on the pathway. nih.gov These compounds also inhibited the growth of medulloblastoma D283 cells, a type of cancer associated with Hedgehog pathway activation, at nanomolar concentrations. nih.gov

The proposed mechanism involves the inhibition of tubulin polymerization, which indirectly affects the Hh pathway. nih.gov The integrity of the primary cilium, a microtubule-based organelle, is essential for Hh signaling. nih.gov By disrupting microtubule dynamics, these pyrrole derivatives may interfere with the proper function of the primary cilium, thereby inhibiting the Hh signaling cascade. nih.gov

Further research into thieno[3,2-c]quinoline-4-one and pyrrolo[3,2-c]quinoline-4-one derivatives has also identified potent inhibitors of the Hedgehog signaling pathway, suggesting that the pyrrole-containing core structure is a promising scaffold for developing anticancer agents that target this pathway. researchgate.net

Interaction with Membrane Permeability and Associated Mechanisms

The interaction of small molecules with the cell membrane is a critical factor influencing their biological activity. While direct studies on the interaction of this compound with membrane permeability are limited, the lipophilicity and structural features of its derivatives suggest potential membrane interactions.

The mechanism of action for some antimicrobial pyrrole derivatives involves interaction with and disruption of cellular components, which may include the cell membrane. researchgate.net For example, the antibacterial activity of certain chalcones, which share structural similarities with some of the studied pyrrole derivatives, is attributed to their ability to interact with and disrupt cell walls. nih.gov

While the precise mechanisms for this compound remain to be fully elucidated, the collective evidence from related compounds suggests that its derivatives likely interact with and potentially alter the permeability of cell membranes, contributing to their observed biological effects.

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are instrumental in optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Anticancer Activity: In the case of 3-aroyl-1-arylpyrrole (ARAP) derivatives as anticancer agents, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov

Substitution on the 1-phenyl ring:

Introduction of a halogen (chlorine or fluorine) yielded potent tubulin polymerization inhibitors, but these compounds showed only weak to moderate inhibition of MCF-7 breast cancer cell growth. nih.gov

Among nitrophenyl derivatives, only the 1-(3-nitrophenyl)-pyrrole 19 showed significant inhibition of tubulin polymerization. nih.gov

Reduction of the nitro group in 19 to an amino group, yielding compound 22 , dramatically increased the inhibitory activity against both tubulin assembly and MCF-7 cell growth. nih.gov

Antiviral Activity: For small-molecule HIV-1 entry inhibitors based on a thiazole-containing scaffold, which can be considered structural analogs, the position of a hydroxylmethyl group was critical. nih.gov

A linear alcohol group oriented towards the nitrogen atom (C4) of the thiazole (B1198619) ring resulted in more active inhibitors than those oriented towards the sulfur atom (C5). nih.gov

The S-isomer of these chiral compounds generally exhibited better antiviral potency. nih.gov

Antimicrobial Activity: For pyrrole and fused pyrrole derivatives, the nature and position of substituents significantly influence their antimicrobial spectrum.

Fused pyrimidine (B1678525) and triazine forms of pyrroles have shown notable antimicrobial activities. researchgate.net

The presence of bromine atoms in pyrrole derivatives has been linked to antimicrobial activity. researchgate.net

For some pyridine (B92270) derivatives, a 3-(3-hydroxy-4-methoxyphenyl)acrylamide substituent showed higher activity than a 3-(4-methoxyphenyl)acrylamide or 3-(4-chlorophenyl)acrylamide derivative. mdpi.com

Table 1: SAR Summary for Bioactivity Optimization of Pyrrole Derivatives

Activity Core Structure/Series Favorable Modifications Unfavorable/Less Active Modifications
Anticancer (Tubulin Inhibition) 3-Aroyl-1-arylpyrroles (ARAPs) 1-(3-aminophenyl) group; 3-(3,4,5-trimethoxyphenyl)carbonyl moiety Halogen substitution on 1-phenyl ring (for cell growth inhibition); Nitrophenyl groups (generally)
Antiviral (HIV-1 Entry) Thiazole-based analogs Linear alcohol at C4 of thiazole; S-isomer Linear alcohol at C5 of thiazole
Antimicrobial Fused Pyrroles Fused pyrimidine and triazine rings -
Antimicrobial Brominated Pyrroles Presence of bromine atoms -
Antimicrobial Pyridine Derivatives 3-(3-hydroxy-4-methoxyphenyl)acrylamide substituent 3-(4-methoxyphenyl)acrylamide or 3-(4-chlorophenyl)acrylamide substituents

In Vitro Antimicrobial, Antibacterial, Antifungal, and Antiviral Activity Investigations

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antimicrobial agents.

Antibacterial and Antifungal Activity: Pyrroles and their fused derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net

A study on a series of substituted pyrroles and their fused pyrimidine and triazine forms showed that compounds 2a , 3c , and 4d were particularly effective against Gram-positive bacteria and the yeast Candida albicans. researchgate.net

Compound 5c was most effective against Gram-negative bacteria, while 5a and 3c showed strong activity against the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. researchgate.net

Notably, compound 3c exhibited a potent anti-phytopathogenic effect at a concentration 50-fold lower than the commercial fungicide Kocide 2000. researchgate.net The proposed mechanism of action for these compounds involves interaction with microbial DNA. researchgate.net

The parent compound, propane-1,2-diol, has also been shown to inhibit the in vitro growth of various fungi, including Pityrosporum orbiculare, Candida albicans, and Trichophyton species, at concentrations of 30-90 g/L. nih.gov

Antiviral Activity: The pyrrole scaffold is present in a number of compounds with antiviral properties. ijpsr.com

Pyrrolo- and furo-fused 7-deazapurine ribonucleosides have been synthesized and profiled for their cytotoxic and antiviral activities. researchgate.net

Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their antiviral potential. researchgate.net

While direct antiviral data for this compound is not extensively reported, the broader class of pyrrole-containing nucleoside analogs is a significant area of antiviral research. nih.govebi.ac.ukwgtn.ac.nz

Table 2: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives

Compound/Derivative Organism(s) Activity/Observation
2a, 3c, 4d Gram-positive bacteria, Candida albicans High inhibitory activity
5c Gram-negative bacteria Best effect among tested compounds
5a, 3c Aspergillus fumigatus, Fusarium oxysporum High inhibitory activity
3c Phytopathogenic fungi Potent effect at low concentrations
Propane-1,2-diol P. orbiculare, C. albicans, Trichophyton spp. Growth inhibition at 30-90 g/L

Assessment of In Vitro Antioxidant and Antiradical Activity

The antioxidant and antiradical properties of pyrrole derivatives have been a subject of interest, with studies employing various in vitro assays to quantify these activities.

The antiradical activity of novel 4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones has been evaluated by their ability to scavenge the diphenylpicrylhydrazyl (DPPH) free radical. researchgate.net The experimental data on antiradical activity were found to be largely consistent with quantum chemical calculations. researchgate.net

Similarly, 2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes, which are structurally related, have been shown to possess moderate antiradical activity in DPPH assays, with trolox (B1683679) used as a standard. researchgate.net

A study on 3-(1H-pyrrol-2-yl)-1H-indazole in rats indicated an effect on the antioxidant status, with observed changes in the levels of vitamins A, E, C, and selenium, as well as glutathione (B108866) peroxidase (GSH-Px) activity. nih.gov

The antioxidant potential of various phenol (B47542) derivatives, which can be considered in the context of hydroxylated pyrrole compounds, has been extensively studied. archivesofmedicalscience.comarchivesofmedicalscience.com The location of hydroxyl groups and the presence of other substituents significantly influence the antioxidant capacity. archivesofmedicalscience.com

Table 3: In Vitro Antioxidant and Antiradical Activity of Pyrrole and Related Derivatives

Compound/Derivative Series Assay Observation
4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones DPPH radical scavenging Showed antiradical activity
2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes DPPH radical scavenging Moderate antiradical activity
3-(1H-pyrrol-2-yl)-1H-indazole In vivo (rat model) Altered antioxidant vitamin levels and GSH-Px activity

Applications in Materials Science

Integration into Polymer Systems and Functional Polymer Design

The unique structure of serinol pyrrole (B145914) allows for its direct integration into polymer chains, enabling the design of functional polymers with tailored properties. The diol moiety of SP can act as a chain extender or comonomer in polymerization reactions, such as in the synthesis of polyurethanes. tue.nl

In one notable application, SP was used as a comonomer along with 1,4-butanediol (B3395766) to create a novel polyurethane-based stretchable binder. tue.nl This approach, termed the "pyrrole methodology," involves incorporating the functional molecule into the polymer backbone itself. This results in a polymer matrix that is chemically designed to have a strong affinity for fillers that are also functionalized with the same molecule, leading to enhanced compatibility and performance in the final composite material. tue.nl The ability to endow polymers with specific functions by introducing such functional groups is a key strategy in the development of advanced polymer materials. scispace.com

Functionalization of Carbon Allotropes (e.g., Graphene Nanoplatelets, Carbon Black) for Composites

Serinol pyrrole is extensively used to modify the surface of sp² carbon allotropes like graphene nanoplatelets (GNPs), high surface area graphite (B72142) (HSAG), and carbon black (CB). bibliotekanauki.plresearchgate.net The functionalization process is remarkably efficient and sustainable, often carried out by simply mixing and heating the carbon material with SP in the absence of solvents. bibliotekanauki.plmdpi.com

The reaction mechanism is proposed to be a domino process. mdpi.com Initially, the pyrrole compound is adsorbed onto the graphitic surface. The carbon material then carbocatalyzes the oxidation of the SP molecule, which subsequently undergoes a cycloaddition reaction with the graphene layers. nih.govmdpi.com This method attaches the SP molecule, particularly its hydroxyl groups, to the edges of the carbon structures without significantly altering the bulk crystalline structure of the graphite. mdpi.compolimi.it

This functionalization is critical for overcoming the primary challenge in creating carbon-based composites: the poor dispersion of the carbon filler within the polymer matrix. The hydroxyl groups introduced by SP increase the polarity of the carbon allotropes, improving their compatibility and dispersibility in polar matrices like natural rubber latex or polyurethane. tue.nlmdpi.com This leads to stable dispersions and prevents the re-agglomeration of nanoparticles, which is essential for achieving enhanced material properties. researchgate.net

Development of Advanced Elastomer Composites with Enhanced Properties

The use of SP-functionalized carbon allotropes as reinforcing fillers has led to the development of advanced elastomer composites with significantly improved performance. These composites are typically based on elastomers such as natural rubber (NR) or solution-polymerized poly(styrene-co-butadiene) (S-SBR), which are crucial in the tire industry. nih.govresearchgate.net

When SP-functionalized fillers like HSAG-SP or CB-SP are incorporated into elastomer matrices, several key enhancements are observed:

Improved Filler Dispersion: The functionalization of HSAG with SP leads to a better dispersion of the graphitic filler in the natural rubber matrix, resulting in smaller aggregates and a higher amount of exfoliated few-layer stacks and isolated graphene layers. mdpi.comnih.gov

Reduced Payne Effect: Composites containing CB functionalized with SP exhibit a reduction in the Payne effect, which signifies weaker filler-filler interactions and better interaction between the filler and the elastomer matrix. bibliotekanauki.plresearchgate.net This is a critical factor for producing energy-efficient tires with low rolling resistance. mdpi.com

Enhanced Mechanical Properties: The improved dispersion and interfacial adhesion lead to superior mechanical properties. Nanocomposites based on natural rubber and HSAG-SP show better stress and elongation at break and higher fracture resistance compared to those with unfunctionalized HSAG. mdpi.comnih.govresearchgate.net In some cases, fracture occurs at larger deformations and higher loads. mdpi.comnih.gov

Hybrid Filler Systems: In silica-based composites, partially replacing silica (B1680970) with HSAG-SP creates a hybrid filler system. This approach maintains the dynamic rigidity and tensile properties of the original silica composite while significantly improving rheological properties and flowability. polimi.it

The table below summarizes the effect of using furnace carbon black functionalized with serinol pyrrole (CB/SP) in an elastomer composite compared to using pristine carbon black (CB) and silica.

PropertyComposite with SilicaComposite with CB + TESPTComposite with CB/SP + TESPT
Payne Effect (ΔG') LowerHigherLower than CB + TESPT
Dynamic Rigidity (E') HighLowerHigher than CB + TESPT
Hysteresis (tan δ) LowHigherLower than CB + TESPT
Crosslinking Density LowerHighestIntermediate
Data sourced from studies on elastomer composites for tire applications. researchgate.net

Exploration in Semiconducting Materials and Organic Electronics

The principles of using serinol pyrrole to enhance compatibility between different phases are being explored in the field of organic electronics, particularly for creating flexible and stretchable conductive materials. tue.nl

A prime example is the development of a screen-printable stretchable conductive ink. This ink is formulated using a polyurethane binder and carbon black (CBc) filler. Crucially, both the binder and the filler are functionalized using serinol pyrrole. SP is used as a comonomer in the polyurethane synthesis and is also used to create an adduct with the carbon black (CBc/SP). tue.nl

This dual-functionalization strategy creates strong interactions between the conductive filler and the insulating polymer matrix. The resulting printed material demonstrates superior electromechanical performance, with a resistance-strain dependence that is 1.5 times lower than its unfunctionalized counterpart and also superior to some commercial carbon inks. tue.nl This "pyrrole methodology" allows the conductive particles to move more freely within the stretched polymer matrix and return to their initial state, maintaining electrical conductivity even under strain. This approach is scalable and foundational for producing printed electronic components, such as all-printed, elastomer-based force sensors, with improved performance for futuristic electronic device concepts. tue.nl

Catalytic Applications and Contributions to Green Chemistry Methodologies

Role as Ligands or Components in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

While direct catalytic applications of 3-(1H-pyrrol-1-yl)propane-1,2-diol are not extensively documented in prominent literature, its molecular architecture strongly suggests its potential as a ligand in metal-catalyzed reactions. The presence of one nitrogen and two oxygen atoms provides multiple coordination sites, allowing it to act as a potentially bidentate or tridentate ligand for a variety of transition metals.

The pyrrole (B145914) ring, combined with alcohol functionalities, is a known scaffold for effective ligands in catalysis. For instance, various pyrrole-based compounds are used in ruthenium-catalyzed multicomponent reactions to produce substituted pyrroles with high atom efficiency. organic-chemistry.org Similarly, iron-catalyzed reactions utilize unsaturated diols and amines to form pyrrole scaffolds, demonstrating the compatibility of these functional groups in metal-catalyzed cyclizations. nih.gov Copper-catalyzed systems have also been employed for the aerobic oxidative coupling of diols and primary amines to furnish N-substituted pyrroles. organic-chemistry.org

The diol portion of the molecule is analogous to other diol and amino alcohol ligands that have proven successful in asymmetric catalysis. Axially chiral biaryl amino alcohols derived from C2-arylpyrroles have been rationally designed and synthesized for use as ligands in asymmetric reactions, underscoring the value of combining pyrrole and alcohol functionalities in a single chiral molecule. nih.gov Given these precedents, this compound could chelate to metal centers such as ruthenium, rhodium, palladium, or copper, creating a chiral environment to induce enantioselectivity in a variety of transformations.

Table 1: Examples of Metal-Catalyzed Reactions Using Pyrrole or Diol-Type Ligands

Catalytic Reaction Metal Center Ligand Type/Reactant Reference
N-Heterocyclization Iron (Fe) Unsaturated Diols, Primary Amines nih.gov
Three-Component Pyrrole Synthesis Ruthenium (Ru) Vicinal Diols, Ketones, Amines organic-chemistry.org
Aerobic Oxidative Coupling Copper (Cu) Diols, Primary Amines organic-chemistry.org
Atroposelective Synthesis N/A (Used to create ligands) Axially Chiral C2-Arylpyrrole Amino Alcohols nih.gov

This table illustrates the types of catalytic systems where a molecule with the functional groups of this compound could potentially be applied.

Potential for Application in Organocatalysis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents another promising area for the application of this compound. The defining characteristic of this compound is its chiral diol framework, a motif found in several established classes of organocatalysts.

Chiral diols are known to catalyze a range of enantioselective reactions, often by activating substrates through hydrogen bonding interactions. dntb.gov.ua The two hydroxyl groups on the propane (B168953) backbone of this compound can act as hydrogen bond donors, creating an organized, chiral pocket for a substrate to bind, thereby controlling the stereochemical outcome of a reaction. This mechanism is central to the function of catalysts used in the asymmetric construction of chiral syn-1,3-diol motifs. kyoto-u.ac.jp

Furthermore, the field of organocatalysis has seen a rise in the use of pyrrole-containing structures. For example, organocatalytic methods have been developed to generate chiral stereocenters at the C3 position of pyrroles through a direct aldol (B89426) reaction followed by a Paal-Knorr cyclization in one pot. organic-chemistry.org Chiral phosphoric acids, a cornerstone of modern organocatalysis, have been paired with Lewis acids to achieve the highly atroposelective synthesis of chiral aryl pyrroles. rsc.org The successful transformation of rationally designed C2-arylpyrrole-derived amino alcohols into effective organocatalysts further demonstrates the utility of the pyrrole scaffold in this context. nih.gov

Development of More Sustainable and Atom-Economical Synthetic Procedures

The principles of green chemistry, which prioritize waste prevention, high atom economy, and the use of safer chemicals, are increasingly guiding synthetic strategies. The synthesis of pyrrole derivatives, including compounds structurally analogous to this compound, has been a fertile ground for the development of such sustainable procedures.

A prominent example is the synthesis of the closely related compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,2-diol (iso-Serinol pyrrole). This molecule can be prepared through a Paal-Knorr reaction between 1-amino-2,3-propandiol (isoserinol) and 2,5-hexanedione (B30556). Research has shown that this reaction can be performed under neat conditions—that is, without any solvent or catalyst—simply by heating the reactants. This approach exemplifies several green chemistry principles. It eliminates the need for potentially hazardous and difficult-to-recycle solvents (Principle 5) and avoids the use of stoichiometric reagents or catalysts (Principle 9), which simplifies purification and reduces waste.

The only byproduct of this reaction is water, making it a highly atom-economical process. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. The synthesis of iso-Serinol pyrrole via this method achieves a very high yield and excellent atom economy, demonstrating a significant improvement over traditional synthetic routes that may generate substantial waste.

Table 2: Sustainable Synthesis of a 3-(pyrrol-1-yl)propane-1,2-diol Analog

Product Reactant 1 Reactant 2 Conditions Yield Atom Economy (A.Ec) Reference

This data is for a close analog and demonstrates the successful application of green chemistry principles to the synthesis of this class of compounds.

This progress in developing sustainable synthetic pathways not only makes the production of these valuable chemical building blocks more environmentally friendly but also more efficient and cost-effective. nih.gov

Future Research Directions and Emerging Paradigms for 3 1h Pyrrol 1 Yl Propane 1,2 Diol Research

Advanced Computational Modeling for De Novo Design and Property Prediction

The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For 3-(1H-pyrrol-1-yl)propane-1,2-diol, future research can harness these in silico methods to design new derivatives with tailored properties and to predict their behavior, thereby guiding and prioritizing experimental efforts.

Future work should involve the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By correlating structural features of a library of this compound analogs with their biological activities, these models can identify key molecular descriptors that govern efficacy. nih.gov For instance, computational studies on other N-phenyl pyrrole (B145914) derivatives have successfully built CoMFA and CoMSIA models to understand the structural requirements for inhibiting targets like the Mycobacterial membrane proteins large 3 (MmpL3). nih.gov Similar approaches could be applied to design novel this compound-based antimicrobial or anticancer agents. rsc.org

Molecular docking simulations will be crucial for predicting the binding modes of these compounds with specific biological targets. nih.gov The propane-1,2-diol moiety, with its hydrogen bond donors and acceptors, and the pyrrole ring's potential for hydrophobic and π-π stacking interactions, can be modeled to predict binding affinities and specificities to enzyme active sites or receptor pockets. Furthermore, emerging machine learning algorithms can be trained to predict reaction yields for the synthesis of new derivatives or to forecast key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiding in the early-stage selection of the most promising candidates for synthesis. researchgate.netbohrium.com

Table 1: Proposed Computational Strategies for this compound Research
Computational MethodResearch ObjectivePotential OutcomeRelevant Precedent
3D-QSAR (CoMFA/CoMSIA)To identify structural features essential for a specific biological activity (e.g., anticancer).Maps indicating where steric bulk, electrostatic charge, or hydrophobicity enhances or diminishes activity, guiding analog design.Modeling of pyrrole derivatives as MmpL3 and EZH2 inhibitors. nih.govrsc.org
Molecular DockingTo predict binding modes and affinities to specific protein targets (e.g., kinases, cyclooxygenases).Prioritization of compounds based on predicted binding energy; understanding of key intermolecular interactions.Docking of N-substituted pyrroles into COX-1/COX-2 active sites. nih.gov
Molecular Dynamics (MD) SimulationTo assess the stability of the ligand-protein complex and conformational changes over time.Confirmation of stable binding poses and identification of dynamic interactions not visible in static docks.General practice in structure-based drug design.
Machine Learning (e.g., CatBoost, RFR)To predict synthetic reaction yields and ADMET properties for novel, un-synthesized analogs.Rapid, low-cost screening of virtual libraries to select candidates with high predicted viability.Prediction of pyrrole condensation reaction yields. researchgate.net

Exploration of Novel and Unconventional Synthetic Methodologies

Advancing the study of this compound necessitates the development of efficient, sustainable, and versatile synthetic routes. Future research should move beyond classical methods to explore greener and more innovative strategies.

The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, can be modernized. Recent studies have shown the use of low-cost, commercially available aluminas as effective, reusable solid acid catalysts for the reaction between primary amines and 1,4-dicarbonyls under solvent-free conditions, a method directly applicable to the synthesis of N-substituted pyrroles. mdpi.com Another promising green approach involves using molecular sieves as catalysts, which can be combined with computational DFT studies to understand the reaction mechanism and product properties. bohrium.com

Unconventional methods that offer atom economy and mild reaction conditions are particularly attractive. An acid-catalyzed intermolecular redox amination using 3-pyrroline (B95000) has been shown to form N-alkyl pyrroles, avoiding the need for external stoichiometric reducing agents. nih.gov Furthermore, the use of biosourced starting materials represents a major step towards sustainability. A recently developed protocol describes the synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones and primary amines in neat or hydroalcoholic solvents without a catalyst, showcasing a potential pathway from biomass-derived precursors. acs.org Investigating biocatalytic routes, using enzymes to perform key bond-forming steps, could also lead to highly stereoselective and environmentally benign syntheses of chiral diol-containing pyrroles.

Table 2: Comparison of Synthetic Methodologies for N-Substituted Pyrroles
MethodologyDescriptionAdvantages for Future ResearchReference
Catalysis by Solid Acids (e.g., Alumina)Paal-Knorr reaction using a recyclable, solid catalyst under solvent-free conditions.Environmentally friendly, high yield, simple workup, catalyst reusability. mdpi.com
Intermolecular Redox AminationAcid-catalyzed reaction of an aldehyde/ketone with 3-pyrroline, which acts as both amine source and reductant.High atom economy, avoids external reducing agents, mild conditions. nih.gov
Synthesis from Biosourced PyronesReaction of primary amines with 3-hydroxy-2-pyrones, often without a catalyst in green solvents.Utilizes renewable starting materials, sustainable, catalyst-free potential. acs.org
Molecular Sieve-Catalyzed SynthesisGreen synthesis using molecular sieves as catalysts for the coupling reaction.High yields, simplicity, and use of an environmentally benign catalyst. bohrium.com

Unveiling Further Molecular and Cellular Mechanistic Insights

A critical frontier in the research of this compound is to elucidate its mechanism of action at the molecular and cellular levels. The pyrrole scaffold is a known pharmacophore present in numerous bioactive compounds, suggesting that this molecule could interact with a variety of biological targets. nih.govscitechnol.com

Future investigations should employ high-throughput screening and chemoproteomics to identify the protein targets of this compound. Pyrrole derivatives are known to act as inhibitors of key enzyme families, including protein kinases, cyclooxygenases (COX), and histone-modifying enzymes like EZH2. rsc.orgnih.govmdpi.com Research should, therefore, focus on whether this compound exhibits similar inhibitory activities. The propane-1,2-diol side chain is of particular interest, as its hydroxyl groups are capable of forming specific hydrogen bond networks within enzyme active sites, potentially conferring selectivity and potency.

Cell-based assays will be essential to understand the downstream effects of target engagement. Techniques such as Western blotting, RT-PCR, and reporter gene assays can reveal if the compound modulates critical signaling pathways involved in cell proliferation, inflammation, or microbial survival. For example, if the compound is found to be an anticancer agent, research would need to determine if it induces apoptosis, cell cycle arrest, or inhibits angiogenesis, similar to other pyrrole-containing drugs like Sunitinib. mdpi.comnih.gov

Diversification of Biological Targets and Therapeutic Applications

The structural features of this compound make it a versatile scaffold for discovering new therapeutic agents. The pyrrole ring is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities. nih.govnih.govmdpi.com Future research should systematically explore the potential of this compound and its rationally designed analogs across various disease areas.

The known therapeutic applications of pyrrole derivatives provide a roadmap for this exploration. Extensive literature supports their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. nih.govontosight.ai Therefore, this compound should be screened against panels of cancer cell lines, pathogenic bacteria (including resistant strains), fungi, and viruses. Given that pyrrole analogs can inhibit targets like HIV-1 reverse transcriptase and various protein kinases, these pathways represent logical starting points for investigation. nih.gov

Table 3: Potential Therapeutic Areas and Unexplored Targets for this compound
Therapeutic AreaPotential Molecular Target ClassRationale based on Pyrrole AnalogsReference
OncologyReceptor Tyrosine Kinases (e.g., VEGFR, PDGFR)Many pyrrole-containing drugs (e.g., Sunitinib) are kinase inhibitors. mdpi.comnih.gov
Infectious DiseasesBacterial cell wall enzymes; Viral polymerasesPyrroles show broad-spectrum antibacterial and antiviral activity. nih.govnih.govmdpi.com
InflammationCyclooxygenase (COX-1/COX-2) enzymesPyrrole-dicarboximides have demonstrated COX inhibition. nih.gov
Neurodegenerative DiseasesTargets related to protein aggregation or oxidative stressPyrrole derivatives have been investigated as potential anti-Alzheimer's agents. nih.gov

Expansion into Emerging Material Science and Nanotechnology Fields

Beyond biomedicine, the unique structure of this compound makes it a highly attractive candidate for applications in material science and nanotechnology. The pyrrole moiety can be polymerized to form conductive polymers, while the diol group provides a reactive handle for surface functionalization. mdpi.comresearchgate.net

A significant future direction is the use of this compound as a monomer for the synthesis of novel functional polymers. Polypyrrole is a well-known conducting polymer, and incorporating the propane-1,2-diol side chain could impart new properties, such as improved solubility, biocompatibility, or the ability to coordinate metal ions. mdpi.com These functionalized polymers could find use in sensors, energy storage devices, or biomedical coatings. nano.gov

Another exciting paradigm is the use of this compound to functionalize nanomaterials. Research on a closely related compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (serinol pyrrole), has shown it can be used to non-covalently functionalize high-surface-area graphite (B72142). mdpi.com This process improves the dispersion of the nanofiller in a polymer matrix (natural rubber), leading to nanocomposites with enhanced mechanical properties. mdpi.com Similarly, this compound could be used to modify the surface of graphene, carbon nanotubes, or iron oxide nanoparticles. arabjchem.orgnih.gov The diol group provides a hydrophilic interface and a site for further chemical modification, making it ideal for creating stable nanoparticle suspensions for applications in drug delivery, catalysis, or advanced coatings. researchgate.netevitachem.com

Table 4: Potential Applications of this compound in Material Science
Application AreaRole of the CompoundPotential BenefitRelevant Precedent
Conducting PolymersFunctional MonomerCreates polymers (poly-3-(1H-pyrrol-1-yl)propane-1,2-diol) with enhanced processability, hydrophilicity, or sensing capabilities.General synthesis of polypyrrole nanomaterials. mdpi.com
Advanced NanocompositesSurface Functionalizing Agent for Nanofillers (e.g., Graphene)Improves filler dispersion in a polymer matrix, enhancing mechanical strength and toughness.Use of serinol pyrrole to functionalize graphite for rubber composites. mdpi.com
Smart CoatingsComponent of Polymer FilmsThe diol group can impart hydrophilicity, creating anti-fog or self-cleaning surfaces.General principles of functional coatings. nano.gov
Biomedical DevicesSurface Grafting Agent for Nanoparticles (e.g., Fe₃O₄)Improves biocompatibility and provides a handle for conjugating biomolecules for targeted drug delivery or diagnostics.Grafting of propanediol (B1597323) copolymers onto magnetic nanoparticles. researchgate.netarabjchem.org

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